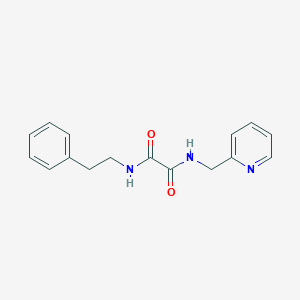![molecular formula C18H13ClN2O4 B11648791 5-[4-(benzyloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648791.png)
5-[4-(benzyloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-[4-(benzyloxy)-3-chlorobenzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione est un composé organique complexe appartenant à la classe des dérivés de la pyrimidine. Ce composé se caractérise par la présence d'un groupe benzyloxy et d'un fragment chlorobenzylidène liés à un noyau pyrimidine trione.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-[4-(benzyloxy)-3-chlorobenzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione implique généralement la condensation du 4-(benzyloxy)-3-chlorobenzaldéhyde avec l'acide barbiturique en milieu acide ou basique. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est porté à reflux pendant plusieurs heures pour assurer une réaction complète. Le produit est ensuite isolé par filtration et purifié par recristallisation .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la réaction. De plus, les procédés industriels peuvent incorporer des techniques de purification avancées telles que la chromatographie pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 5-[4-(benzyloxy)-3-chlorobenzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du composé et diverses pyrimidine triones substituées.
Applications De Recherche Scientifique
La 5-[4-(benzyloxy)-3-chlorobenzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione possède un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 5-[4-(benzyloxy)-3-chlorobenzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses .
Mécanisme D'action
The mechanism of action of 5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The benzyloxy and chlorophenyl groups may facilitate binding to biological macromolecules, while the diazinane trione core can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-[4-(benzyloxy)-3-chlorobenzylidène]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 1,3-Diméthyl-5-(4-méthylbenzylidène)-2,4,6(1H,3H,5H)-pyrimidinetrione
Unicité
Comparée à des composés similaires, la 5-[4-(benzyloxy)-3-chlorobenzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes benzyloxy et chlorobenzylidène.
Propriétés
Formule moléculaire |
C18H13ClN2O4 |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
5-[(3-chloro-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H13ClN2O4/c19-14-9-12(8-13-16(22)20-18(24)21-17(13)23)6-7-15(14)25-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,20,21,22,23,24) |
Clé InChI |
WRVHQWWSXALWDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11648711.png)
![5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol](/img/structure/B11648714.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11648716.png)
![3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11648721.png)
![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-(2-methylphenyl)benzamide](/img/structure/B11648723.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11648724.png)
![5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648730.png)

![4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B11648760.png)
![4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648775.png)
![(2E)-2-cyano-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B11648782.png)
![2-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11648785.png)
![4-[(4-Chlorophenyl)amino]-2-(3,5-dimethylbenzyl)-4-oxobutanoic acid](/img/structure/B11648788.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11648796.png)
